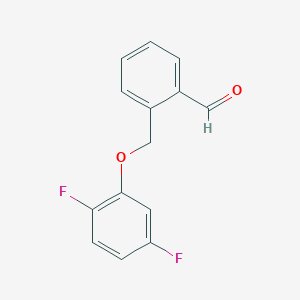![molecular formula C12H19NO B7999248 2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)
2-[4-(Dimethylamino)phenyl]-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)phenyl]-2-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a butanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Dimethylamino)phenyl]-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-(Dimethylamino)benzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the decomposition of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques, such as distillation or recrystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions: 2-[4-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the alcohol group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of the corresponding ketone. Reduction reactions, on the other hand, can convert the compound into different derivatives, depending on the reducing agent used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation. For example, the substitution of the dimethylamino group can be carried out using electrophilic reagents under acidic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields ketones, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups, enhancing the versatility of this compound in synthetic chemistry.
科学研究应用
2-[4-(Dimethylamino)phenyl]-2-butanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it finds applications in the industry as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals .
作用机制
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation, which contribute to its diverse range of applications .
相似化合物的比较
2-[4-(Dimethylamino)phenyl]-2-butanol can be compared with other similar compounds, such as 4-(Dimethylamino)phenylmethanol and 4-(Dimethylamino)phenylethanol. These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the butanol chain in this compound imparts unique characteristics, such as higher boiling points and different solubility profiles, making it distinct from its analogs .
属性
IUPAC Name |
2-[4-(dimethylamino)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-5-12(2,14)10-6-8-11(9-7-10)13(3)4/h6-9,14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFAXOSNKPCDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Methylthio)phenyl]-3-pentanol](/img/structure/B7999185.png)
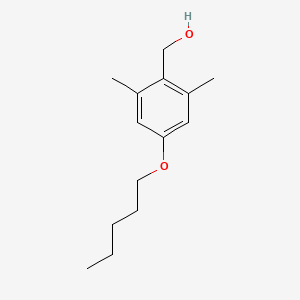
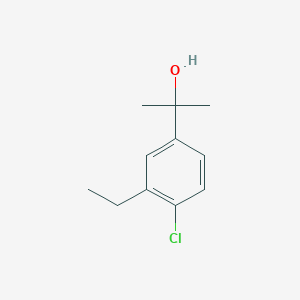
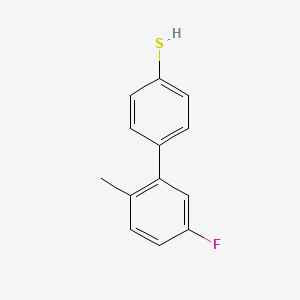
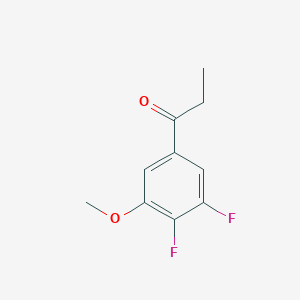
![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7999216.png)
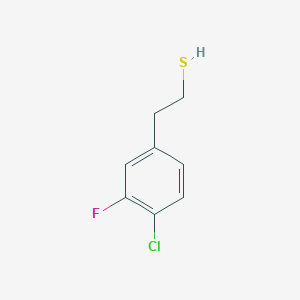
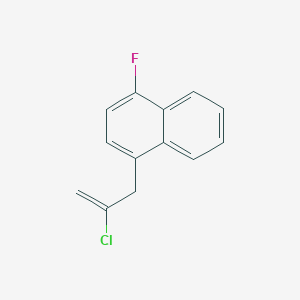
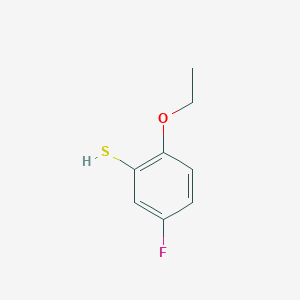
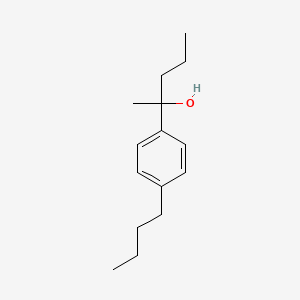
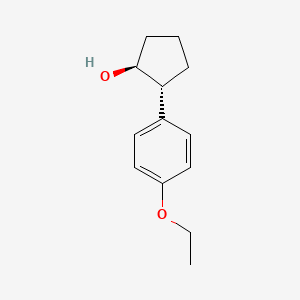
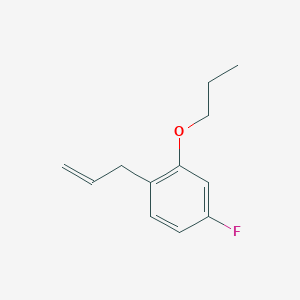
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
